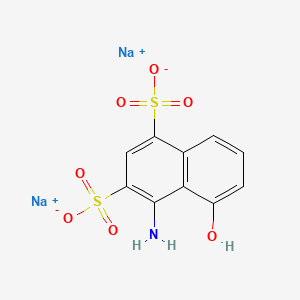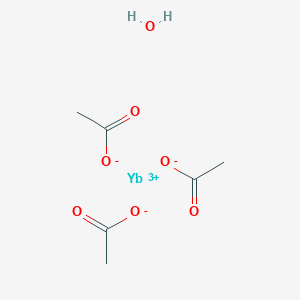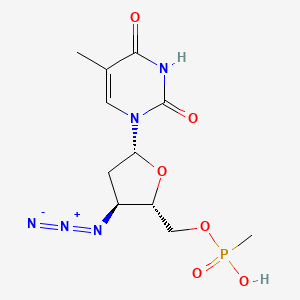
Thymidine, 3'-azido-3'-deoxy-, 5'-(hydrogen methylphosphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) is a synthetic nucleoside analog It is structurally similar to thymidine, a natural nucleoside found in DNA This compound is characterized by the presence of an azido group at the 3’ position and a hydrogen methylphosphonate group at the 5’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) typically involves multiple steps. The starting material is usually thymidine, which undergoes a series of chemical reactions to introduce the azido group at the 3’ position and the hydrogen methylphosphonate group at the 5’ position. Common reagents used in these reactions include azidotrimethylsilane and methylphosphonic dichloride. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the production process and verify the identity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group.
Substitution: The hydrogen methylphosphonate group can undergo substitution reactions to form different phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various phosphonate derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It is employed in studies of DNA replication and repair mechanisms.
Medicine: The compound is investigated for its potential antiviral properties, particularly against retroviruses.
Industry: It is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This property makes it a potent inhibitor of viral replication, as it can disrupt the replication cycle of viruses that rely on DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine, 3’-azido-3’-deoxy-: Lacks the hydrogen methylphosphonate group at the 5’ position.
Thymidine, 5’-methylphosphonate: Lacks the azido group at the 3’ position.
Zidovudine (AZT): A well-known antiviral drug with a similar structure but different functional groups.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) is unique due to the presence of both the azido group and the hydrogen methylphosphonate group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
124930-62-7 |
|---|---|
Formule moléculaire |
C11H16N5O6P |
Poids moléculaire |
345.25 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C11H16N5O6P/c1-6-4-16(11(18)13-10(6)17)9-3-7(14-15-12)8(22-9)5-21-23(2,19)20/h4,7-9H,3,5H2,1-2H3,(H,19,20)(H,13,17,18)/t7-,8+,9+/m0/s1 |
Clé InChI |
FFVDOSQCTCGNTB-DJLDLDEBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)O)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


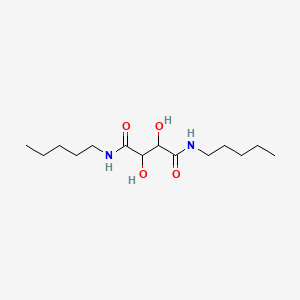
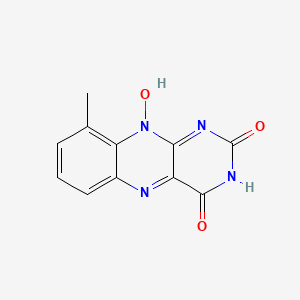
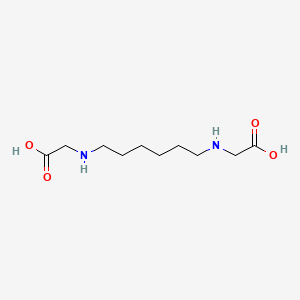



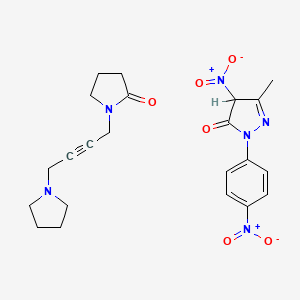


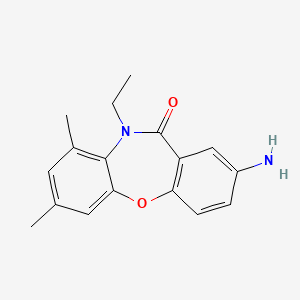
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
